molecular formula C15H17NO5 B2458354 N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide CAS No. 1396683-35-4

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide

Cat. No.: B2458354
CAS No.: 1396683-35-4
M. Wt: 291.303
InChI Key: YABXBYXNDOQXHG-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide is a complex organic compound that features a furan ring, a hydroxyethyl group, and a dimethoxybenzamide moiety

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide has several scientific research applications:

Safety and Hazards

Furan compounds can cause skin irritation and serious eye irritation . They should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The production of chemicals from biomass, including furan compounds, offers both economic and ecological benefits . Bioproducts are chemicals that add value to biorefinery processes or materials derived from renewable resources . The broad range of uses and wide variety of bio-based products requires individual case studies of each product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the hydroxyethyl group and finally the coupling with the dimethoxybenzamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The hydroxyethyl group can be reduced to an ethyl group.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve the use of nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the hydroxyethyl group may produce ethyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)-2-hydroxyethyl)-2,3-dimethoxybenzamide: Similar structure but with the furan ring in a different position.

    N-(2-(thiophen-3-yl)-2-hydroxyethyl)-2,3-dimethoxybenzamide: Contains a thiophene ring instead of a furan ring.

    N-(2-(pyridin-3-yl)-2-hydroxyethyl)-2,3-dimethoxybenzamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide is unique due to the specific positioning of the furan ring and the presence of both hydroxyethyl and dimethoxybenzamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-19-13-5-3-4-11(14(13)20-2)15(18)16-8-12(17)10-6-7-21-9-10/h3-7,9,12,17H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABXBYXNDOQXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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